Cas no 1807939-41-8 (2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans)

2-(3,5-Dimethylphenyl)cyclopentan-1-amine (trans) is a chiral amine compound featuring a cyclopentane backbone substituted with an aromatic 3,5-dimethylphenyl group. The trans configuration ensures structural rigidity, which can enhance selectivity in synthetic applications. This compound is particularly valuable as a building block in asymmetric synthesis, pharmaceutical intermediates, and ligand design due to its stereochemical stability and potential for further functionalization. Its well-defined stereochemistry makes it suitable for enantioselective catalysis and the development of bioactive molecules. The presence of the dimethylphenyl group contributes to increased lipophilicity, which may improve solubility in organic matrices. Careful handling is advised due to its amine functionality.
2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans structure
1807939-41-8 structure
Product name:2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans
CAS No:1807939-41-8
MF:
Molecular Weight:
CID:4619094
PubChem ID:94869073

2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans 化学的及び物理的性質

名前と識別子

    • 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans

2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1700286-0.5g
rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine
1807939-41-8 95.0%
0.5g
$601.0 2025-02-20
Enamine
EN300-1700286-10g
rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans
1807939-41-8 90%
10g
$3315.0 2023-09-20
1PlusChem
1P01BBXR-5g
2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans
1807939-41-8 90%
5g
$2519.00 2025-03-19
1PlusChem
1P01BBXR-50mg
2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans
1807939-41-8 90%
50mg
$234.00 2025-03-19
A2B Chem LLC
AW07503-100mg
2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans
1807939-41-8 90%
100mg
$318.00 2024-04-20
A2B Chem LLC
AW07503-10g
2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans
1807939-41-8 90%
10g
$3525.00 2024-04-20
Enamine
EN300-1700286-5.0g
rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine
1807939-41-8 95.0%
5.0g
$2235.0 2025-02-20
Enamine
EN300-1700286-0.25g
rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine
1807939-41-8 95.0%
0.25g
$383.0 2025-02-20
Enamine
EN300-1700286-0.05g
rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine
1807939-41-8 95.0%
0.05g
$179.0 2025-02-20
Enamine
EN300-1700286-10.0g
rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine
1807939-41-8 95.0%
10.0g
$3315.0 2025-02-20

2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans 関連文献

2-(3,5-dimethylphenyl)cyclopentan-1-amine, transに関する追加情報

Introduction to 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans (CAS No. 1807939-41-8)

2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans, identified by its Chemical Abstracts Service (CAS) number 1807939-41-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and development. The compound features a cyclopentanamine core substituted with a 3,5-dimethylphenyl group, which contributes to its distinct pharmacological properties and reactivity.

The structural motif of 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans encompasses a blend of aromatic and aliphatic components, making it a versatile scaffold for medicinal chemists. The presence of the dimethylphenyl group enhances the compound's lipophilicity and binding affinity, which are critical factors in the design of bioactive molecules. This feature positions the compound as a promising candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of amine derivatives, particularly those incorporating aromatic rings with substituents that modulate biological activity. The 3,5-dimethylphenyl moiety in 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans is known to influence the compound's interactions with biological targets, including enzymes and receptors. This has prompted researchers to investigate its role in various pharmacological contexts.

One of the most compelling aspects of 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans is its potential as a precursor for more complex molecules. The cyclopentanamine core provides a rigid framework that can be modified to achieve specific pharmacological effects. For instance, derivatives of this compound have been explored as intermediates in the synthesis of drugs targeting neurological disorders. The ability to fine-tune the structure while retaining the core pharmacophore makes this compound an invaluable tool in medicinal chemistry.

Recent studies have highlighted the importance of conformational flexibility in drug-like molecules. The trans configuration of 2-(3,5-dimethylphenyl)cyclopentan-1-amine contributes to its stability and predictability in biological systems. This conformational preference is often exploited to enhance binding affinity and reduce metabolic degradation. Such characteristics are particularly relevant in the design of long-acting pharmaceuticals where sustained activity is desired.

The synthesis of 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of key intermediates such as 3,5-dimethylaniline and cyclopentanone derivatives. These intermediates are then coupled through nucleophilic substitution or other reaction mechanisms to form the final product. The synthetic route underscores the compound's accessibility while maintaining high purity standards essential for pharmaceutical applications.

The pharmacological profile of 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans has been studied in various preclinical models. Initial investigations suggest that this compound exhibits moderate affinity for certain neurotransmitter receptors, making it a candidate for further exploration in central nervous system (CNS) drug development. Additionally, its structural similarity to known bioactive molecules allows for comparative studies that can provide insights into its mechanism of action.

In conclusion, 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans (CAS No. 1807939-41-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and pharmacological properties make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this molecule, 2-(3, 5-dimethylphenyl)cyclopentan-l-am ine, trans is poised to play an increasingly important role in drug discovery and development.

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